9-Bromonoscapine

Anticancer drug discovery Microtubule-targeting agents Breast cancer chemotherapy

9-Bromonoscapine (EM011, Br-Nos) is a synthetic, C9-brominated analogue of the naturally occurring phthalideisoquinoline alkaloid noscapine, classified within the noscapinoid family of microtubule-targeting agents. It is supplied as a ≥98% (HPLC) purity powder with a defined optical rotation ([α]/D −100 to −120°, c = 1 in dichloromethane) and solubility of 2 mg/mL in DMSO.

Molecular Formula C22H22BrNO7
Molecular Weight 492.3 g/mol
CAS No. 488721-01-3
Cat. No. B8611422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Bromonoscapine
CAS488721-01-3
Molecular FormulaC22H22BrNO7
Molecular Weight492.3 g/mol
Structural Identifiers
SMILESCN1CCC2=C(C1C3C4=C(C(=C(C=C4)OC)OC)C(=O)O3)C(=C5C(=C2Br)OCO5)OC
InChIInChI=1S/C22H22BrNO7/c1-24-8-7-10-13(19(28-4)21-20(15(10)23)29-9-30-21)16(24)17-11-5-6-12(26-2)18(27-3)14(11)22(25)31-17/h5-6,16-17H,7-9H2,1-4H3/t16-,17+/m1/s1
InChIKeyPLMUFLAOTAHIIZ-SJORKVTESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Bromonoscapine (CAS 488721-01-3): A Quantitatively Differentiated Noscapinoid Microtubule-Targeting Agent for Anticancer Research Procurement


9-Bromonoscapine (EM011, Br-Nos) is a synthetic, C9-brominated analogue of the naturally occurring phthalideisoquinoline alkaloid noscapine, classified within the noscapinoid family of microtubule-targeting agents [1]. It is supplied as a ≥98% (HPLC) purity powder with a defined optical rotation ([α]/D −100 to −120°, c = 1 in dichloromethane) and solubility of 2 mg/mL in DMSO . Unlike the parent compound noscapine—which displays weak anticancer activity requiring concentrations of ≥10 μmol/L—9-bromonoscapine was rationally designed to enhance tubulin-binding affinity and antiproliferative potency while retaining the favorable, non-neurotoxic safety profile characteristic of the noscapinoid class [1].

Why Noscapine or Other C9-Substituted Noscapinoids Cannot Simply Replace 9-Bromonoscapine in Preclinical Anticancer Studies


Although the noscapinoid scaffold is shared across multiple C9-substituted analogs, the identity of the C9 substituent profoundly governs tubulin-binding kinetics, the qualitative nature of mitotic arrest (bipolar vs. multipolar spindle architecture), and the degree of antiproliferative potency [1]. For instance, the 9-iodo analog fails to induce selective mitotic arrest entirely [1], while the 9-chloro analog exhibits divergent potency rank-ordering across cell lines (superior to 9-bromonoscapine in U-87 glioblastoma at 50 μM, yet lacking the comprehensive in vivo validation that EM011 possesses) [2]. Even reduced bromonoscapine, while sharing the bromine substituent, triggers a mechanistically distinct ROS-mediated autophagy and caspase-independent death pathway in prostate cancer cells [3]. These qualitative mechanistic divergences mean that experimental outcomes—particularly in vivo efficacy and toxicity—cannot be reliably extrapolated from one noscapinoid to another, making compound-specific procurement essential.

9-Bromonoscapine (EM011) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Antiproliferative Potency in MCF-7 Breast Cancer Cells: 9-Bromonoscapine Demonstrates ~40-Fold Superiority Over Noscapine and Clear Differentiation from 9-Iodonoscapine

In a direct head-to-head comparison within the same study, 9-bromonoscapine (9-Br-nos) inhibited proliferation of MCF-7 human breast cancer cells with an IC50 of 1.0 ± 0.2 μM, representing an approximately 40-fold enhancement in potency over the parent compound noscapine (IC50 = 39.6 ± 2.2 μM) [1]. By contrast, 9-iodonoscapine (9-I-nos) failed to inhibit cancer cell proliferation more actively than noscapine and, uniquely among the halogenated series, did not cause selective mitotic arrest [1]. At 50 μM concentration after 72 h in U-87 glioblastoma cells, 9-chloronoscapine killed 87.8% of cells, 9-bromonoscapine killed 51.2%, 9-iodonoscapine killed 56.8%, and noscapine killed only 40%, demonstrating that potency rank order is cell-line dependent [2]. However, at a low concentration of 1 μM, 9-bromonoscapine (46.7% killing) and 9-chloronoscapine (45.7% killing) did not show significant difference in this model [2].

Anticancer drug discovery Microtubule-targeting agents Breast cancer chemotherapy

Antiproliferative Potency in Triple-Negative Breast Cancer MDA-MB-231 Cells: 9-Bromonoscapine Achieves ~10–12-Fold Lower IC50 Than Noscapine

In hormone-refractory, triple-negative MDA-MB-231 human breast cancer cells, 9-bromonoscapine inhibited cellular proliferation with an IC50 of 3.3 ± 0.4 μM, which is approximately 10–12-fold lower than the IC50 of noscapine (36.3 ± 1.8 μM) measured in the same study under identical conditions [1]. This potency differential was accompanied by the appearance of numerous fragmented nuclei at 72 h of drug exposure as shown by DAPI staining, confirming apoptotic cell death [1].

Triple-negative breast cancer Hormone-refractory cancer Microtubule inhibitors

In Vivo Tumor Regression and Survival Benefit: 9-Bromonoscapine Achieves Significant Xenograft Regression Without Overt Toxicity, Differentiating from Taxane-Based Standard of Care

In a direct in vivo efficacy study, human MDA-MB-231 tumor xenografts in nude mice treated with 9-bromonoscapine showed significant tumor volume reduction and a surprising increase in longevity without signs of obvious toxicity [1]. This contrasts with taxane-based microtubule inhibitors (e.g., paclitaxel, docetaxel), which elicit toxicities including leukocytopenia, diarrhea, alopecia, and peripheral neuropathies [1]. In a separate study, oral EM011 treatment of nude mice bearing vinblastine-resistant human lymphoma xenografts (CEM/VLB100) resulted in pronounced tumor regression and significantly lengthened survival time, with no obvious side effects in tissues with frequently dividing cells (spleen, duodenum) and no toxicity in liver, lung, heart, brain, or sciatic nerve [2]. Furthermore, EM011 treatment did not affect hematopoiesis as determined by complete blood count profiles, and treated mice mounted normal T-cell responses to acute viral infection, indicating preserved immune function [2][3].

In vivo xenograft efficacy Hormone-refractory breast cancer Tumor regression

Activity Against Drug-Resistant Cancer: 9-Bromonoscapine Overcomes Multidrug Resistance That Limits Standard Chemotherapeutics

In a study directly comparing 9-bromonoscapine (EM011) with the standard chemotherapeutic teniposide, EM011 effectively inhibited growth and regressed multidrug resistance-associated protein (MRP)-overexpressing teniposide-resistant T-cell lymphoma xenografts and prolonged longevity, whereas teniposide treatment failed to regress these resistant xenografts and caused tremendous body weight loss in treated mice [1]. In vitro, EM011 displayed significant antiproliferative activity against teniposide-resistant lymphoblastoid T cells (CEM/VM-1-5) and vinblastine-resistant CEM/VLB100 cells, inducing G2/M arrest and mitochondrially-mediated apoptosis [1][2]. The bromo-analog was also shown to be active against paclitaxel-resistant and epothilone-resistant cancer cells in earlier halogenated analog studies [3].

Drug resistance Multidrug resistance-associated protein (MRP) T-cell lymphoma

Tubulin Binding Affinity: 9-Bromonoscapine Binds Tubulin with ~2.6-Fold Higher Affinity Than Noscapine

Equilibrium binding studies using fluorescence quenching demonstrated that 9-bromonoscapine (Br-noscapine) bound to tubulin with a dissociation constant (Kd) of 54.9 ± 9.1 μM, representing an approximately 2.6-fold higher affinity than the parent compound noscapine (Kd = 144 ± 2.8 μM) [1]. Importantly, EM011 achieves this enhanced binding without altering the total microtubule polymer mass—a feature that distinguishes it from microtubule-stabilizing agents like taxanes and microtubule-destabilizing agents like vinca alkaloids, and is believed to underlie its reduced toxicity profile [2]. A subsequent independent study confirmed the EM011 Kd value at 54 ± 9.1 μM and demonstrated that third-generation noscapine analogs can achieve even higher affinity (Kd as low as 38 ± 4.0 μM), providing a benchmark for ongoing medicinal chemistry efforts [3].

Tubulin binding Microtubule dynamics Drug-target interaction

Mechanistic Differentiation: 9-Bromonoscapine Induces Multipolar Spindle Formation, a Phenotype Absent in Noscapine-Arrested Cells and Selectively Absent in 9-Iodonoscapine-Treated Cells

Immunofluorescence microscopy revealed a qualitative mechanistic distinction: whereas noscapine-arrested cells display nearly normal bipolar spindles, cells arrested by all halogenated analogs of noscapine (including 9-Br-nos) formed pronounced multipolar spindles [1]. This multipolar spindle phenotype was associated with more robust mitotic arrest and subsequent apoptotic cell death. Critically, 9-iodonoscapine was the sole exception among the halogenated series—it failed to cause selective mitotic arrest, indicating that the multipolar spindle-inducing property is not a universal consequence of C9 halogenation but rather depends on specific substituent chemistry [1]. The multipolar phenotype is mechanistically significant because it leads to catastrophic chromosome segregation errors that cannot be resolved by the spindle assembly checkpoint, resulting in more efficient cell killing [2].

Mitotic arrest Spindle multipolarity Mechanism of action

9-Bromonoscapine (EM011) Procurement-Relevant Application Scenarios: Evidence-Backed Research Contexts


Preclinical Development of Therapies for Hormone-Refractory and Triple-Negative Breast Cancer

Investigators developing novel treatment strategies for hormone-refractory breast cancer can directly leverage the ~10–15-fold potency advantage of 9-bromonoscapine over noscapine in MDA-MB-231 cells (IC50 = 3.3 ± 0.4 μM vs. 36.3 ± 1.8 μM) and the demonstrated in vivo tumor regression with survival prolongation in MDA-MB-231 xenograft models [1]. The absence of overt toxicity—including preserved hematopoiesis and immune function—makes EM011 particularly suitable for combination therapy studies where cumulative toxicity from taxane-based regimens would be prohibitive [2].

Overcoming Multidrug Resistance in Hematologic Malignancies

For programs targeting drug-resistant lymphomas and leukemias, 9-bromonoscapine offers a uniquely validated profile: it regresses MRP-overexpressing teniposide-resistant T-cell lymphoma xenografts—a model in which teniposide itself completely fails—and is active against vinblastine-resistant, paclitaxel-resistant, and epothilone-resistant cancer cells [1][2]. This breadth of resistance-overcoming activity, combined with the compound's ability to induce apoptosis via a mitochondrial pathway involving Bcl-2 inactivation and cytochrome c release, supports its use as a tool compound for studying resistance-circumvention strategies [1].

Mechanistic Studies of Mitotic Catastrophe, Centrosome Amplification, and Spindle Multipolarity

The qualitative induction of multipolar spindles by 9-bromonoscapine—a phenotype absent in noscapine-treated cells (which retain bipolar spindles) and absent in 9-iodonoscapine-treated cells (which fail to arrest)—positions this compound as a valuable chemical probe for investigating the molecular mechanisms linking microtubule perturbation to centrosome amplification, spindle multipolarity, and metaphase catastrophe [1][2]. The multipolar phenotype leads to catastrophic chromosome segregation, making EM011 particularly relevant for studies of mitotic cell death pathways.

Medicinal Chemistry Benchmarking and Next-Generation Noscapinoid Development

With a well-characterized tubulin binding affinity (Kd = 54.9 ± 9.1 μM, independently confirmed as 54 ± 9.1 μM) and a comprehensive in vitro and in vivo pharmacological dataset, 9-bromonoscapine (EM011) serves as an essential reference standard for medicinal chemistry programs developing third-generation noscapinoids [1][2]. New analogs can be quantitatively benchmarked against EM011 for tubulin affinity, antiproliferative IC50 across multiple cell lines, and in vivo efficacy, enabling rigorous structure-activity relationship (SAR) analysis.

Quote Request

Request a Quote for 9-Bromonoscapine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.